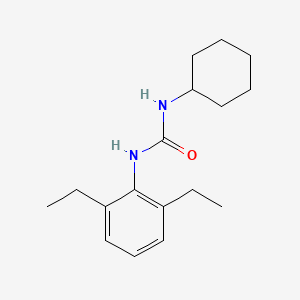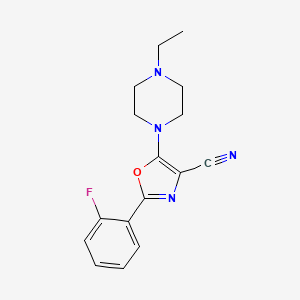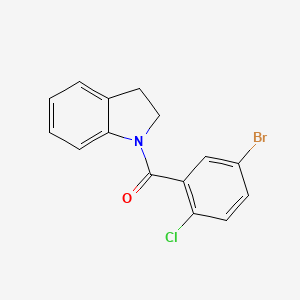
N-cyclohexyl-N'-(2,6-diethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(2,6-diethylphenyl)urea, also known as CDU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CDU belongs to the class of urea derivatives and is known to have a unique mechanism of action that can be used to target specific biological pathways.
Mécanisme D'action
N-cyclohexyl-N'-(2,6-diethylphenyl)urea's mechanism of action is not fully understood, but it is believed to act on specific ion channels in the nervous system, leading to the modulation of neuronal excitability. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, such as prostaglandins and cytokines. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has also been shown to reduce the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to enhance the activity of GABAergic neurons, which are involved in the inhibition of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for specific biological pathways. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have a low toxicity profile and can be easily synthesized in the lab. However, N-cyclohexyl-N'-(2,6-diethylphenyl)urea's limitations include its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for N-cyclohexyl-N'-(2,6-diethylphenyl)urea research, including the investigation of its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea's potential for use in combination therapies with other drugs should be explored. Additionally, the development of novel N-cyclohexyl-N'-(2,6-diethylphenyl)urea derivatives with improved pharmacological properties should be pursued.
Méthodes De Synthèse
N-cyclohexyl-N'-(2,6-diethylphenyl)urea can be synthesized using several methods, including the reaction of cyclohexylisocyanate with 2,6-diethylphenylamine in the presence of a base catalyst. The resulting product is purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been extensively studied for its potential therapeutic properties, including its ability to modulate the activity of various biological pathways. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been investigated for its potential use in treating various diseases, including multiple sclerosis, neuropathic pain, and epilepsy.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2,6-diethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h8-10,15H,3-7,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPNQOWJXBCTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2,6-diethylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)

![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)


![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)

